N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4/c17-16(18,19)14-22-21-13(27-14)9-3-5-23(6-4-9)15(24)20-10-1-2-11-12(7-10)26-8-25-11/h1-2,7,9H,3-6,8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRAUSRUWRUUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, influencing their activity and altering the transport of molecules across the cell membranes.
Biochemical Pathways
The modulation of ATP-binding cassette transporters affects various biochemical pathways. These transporters are involved in the transport of numerous substances, including metabolic products, lipids, sterols, and drugs. By modulating these transporters, the compound can influence these pathways and their downstream effects.
Result of Action
The modulation of ATP-binding cassette transporters can have various molecular and cellular effects. For instance, in the context of cystic fibrosis, modulating these transporters could potentially improve the transport of chloride ions across cell membranes, alleviating the symptoms of the disease.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine backbone with a trifluoromethyl-substituted oxadiazole. Its molecular formula is with a molecular weight of approximately 536.464 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting tumor growth across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 | |
| Bis-benzo[d][1,3]dioxol-5-yl-thiourea | HepG2 | 2.38 | |
| Bis-benzo[d][1,3]dioxol-5-yl-thiourea | HCT116 | 1.54 |
These studies demonstrate that the compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The anticancer mechanisms of compounds related to this compound have been investigated through various assays:
- EGFR Inhibition : Compounds have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Apoptosis Assessment : Flow cytometry studies using annexin V-FITC have indicated that these compounds can induce apoptosis in cancer cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of related benzo[d][1,3]dioxole derivatives demonstrated their effectiveness against multiple cancer types. The study reported that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin while showing minimal cytotoxicity to normal cells .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Backbone : Starting from commercially available piperidine derivatives.
- Introduction of the Benzo[d][1,3]dioxole Moiety : Achieved through coupling reactions with appropriate precursors.
- Trifluoromethyl Oxadiazole Synthesis : This step often involves cyclization reactions using trifluoroacetic acid derivatives.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: The synthesis involves multi-step reactions, including condensation and cyclization. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) for deprotonation and accelerating coupling reactions .
- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation . Table 1 : Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | DMF | TEA | 70 | 65–72 | |
| Coupling | DCM | None | RT | 58 |
Q. What characterization techniques are critical for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine and oxadiazole ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. Which in vitro models are appropriate for initial bioactivity screening?
Methodological Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
- Anticancer screening : MTT assays using HeLa or MCF-7 cell lines to measure IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting bacterial Mur ligases (MurD/MurE) .
Advanced Research Questions
Q. What is the molecular mechanism underlying its antibacterial activity?
Methodological Answer: The compound inhibits Mur ligases (MurD/MurE), enzymes critical for bacterial peptidoglycan biosynthesis. Key steps:
- Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots .
- Structural insights : Molecular docking reveals hydrogen bonding with active-site residues (e.g., Asp-115 in MurD) .
- Validation : IC₅₀ values of 0.8–1.2 µM against MurD in E. coli .
Q. How can structural modifications enhance selectivity for cancer vs. bacterial targets?
Methodological Answer:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
- Oxadiazole ring replacement : Substituting 1,3,4-oxadiazole with 1,2,4-triazole alters binding affinity to kinase targets . Table 2 : SAR of Analogues
| Modification | Target (IC₅₀) | Selectivity Index (Cancer vs. Bacteria) | Source |
|---|---|---|---|
| -CF₃ at C4 | MurD: 0.9 µM | 3.5× | |
| Triazole ring | EGFR: 1.5 µM | 8.2× |
Q. How to resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC 25922 for E. coli) .
- Cell line variability : Validate anticancer activity in both adherent (HeLa) and suspension (Jurkat) models .
- Data normalization : Express enzyme inhibition as % activity relative to positive controls (e.g., fosfomycin for Mur ligases) .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) with LC-MS/MS plasma analysis .
- Toxicity screening : Acute toxicity (LD₅₀) in zebrafish embryos to assess developmental effects .
- Metabolite identification : Liver microsome assays to detect oxidative metabolites (e.g., piperidine N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
